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Compound of Interest

Compound Name:
o-Tolualdehyde-13C1 (carbonyl-

13C)

Cat. No.: B15140996 Get Quote

CAS Number: 138151-99-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-Tolualdehyde-¹³C₁ (carbonyl-

¹³C), a stable isotope-labeled analytical standard. It is intended for use by researchers,

scientists, and professionals in drug development and related fields who require a reliable

internal standard for quantitative analysis. This guide covers the chemical and physical

properties, synthesis, analytical applications, and relevant biological context of this compound.

Chemical and Physical Properties
o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) is the isotopically labeled form of o-tolualdehyde (2-

methylbenzaldehyde), where the carbon atom of the aldehyde functional group is the ¹³C

isotope. Its physical and chemical properties are essentially identical to those of its unlabeled

counterpart, o-tolualdehyde (CAS 529-20-4).
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Property Value

CAS Number 138151-99-2

IUPAC Name 2-methyl([¹³C])benzaldehyde

Synonyms o-Tolualdehyde-¹³C₁ (carbonyl-¹³C)

Molecular Formula ¹³CC₇H₈O

Molecular Weight 121.14 g/mol

Canonical SMILES CC1=CC=CC=C1[¹³C]=O

InChI Key BTFQKIATRPGRBS-UHFFFAOYSA-N

Physicochemical Data
The following data are for the unlabeled o-tolualdehyde (CAS 529-20-4), which are

representative of the labeled compound.

Property Value Reference

Appearance Colorless to pale yellow liquid [1]

Melting Point -35 °C [2]

Boiling Point 199-200 °C (at 760 mmHg) [2]

Density 1.039 g/mL at 25 °C [2]

Refractive Index n²⁰/D 1.546 [2]

Flash Point 153 °F (67.2 °C)

Solubility

Slightly soluble in water;

soluble in ethanol, ether, and

chloroform.

Vapor Pressure 0.315 mmHg at 25 °C
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The synthesis of o-tolualdehyde-¹³C₁ typically involves the introduction of the ¹³C label at the

carbonyl position. While specific proprietary methods may vary, a general synthetic route can

be adapted from established procedures for synthesizing unlabeled aromatic aldehydes. One

such method is the Sonn-Müller reaction, which involves the reduction of an imidoyl chloride.

To synthesize the ¹³C-labeled compound, a labeled precursor such as ¹³C-labeled N-

methylformanilide would be used in the reaction with the appropriate Grignard reagent derived

from 2-bromotoluene.

A general, non-labeled synthesis of o-tolualdehyde is well-documented in Organic Syntheses.

The procedure involves the reaction of o-toluanilide with phosphorus pentachloride to form the

imidoyl chloride, which is then reduced with stannous chloride to yield the aldehyde.

Spectroscopic Data
The following spectroscopic data are for the unlabeled o-tolualdehyde and are representative

of the labeled compound, with the key difference being the observation of ¹³C-¹H coupling

involving the aldehydic proton and the enriched ¹³C signal in the respective NMR spectra.

¹H NMR Spectroscopy
Chemical Shift (ppm) Multiplicity Assignment

10.24 s 1H, -CHO

7.77 d 1H, Ar-H

7.45 t 1H, Ar-H

7.33 t 1H, Ar-H

7.23 d 1H, Ar-H

2.64 s 3H, -CH₃

Solvent: CDCl₃. The chemical shift of the aldehydic proton will appear as a doublet in the ¹³C-

labeled compound due to coupling with the ¹³C nucleus.

¹³C NMR Spectroscopy
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Chemical Shift (ppm) Assignment

193.3 -CHO

140.1 Ar-C (quaternary)

133.9 Ar-C

133.8 Ar-C

131.7 Ar-C

131.3 Ar-C

126.4 Ar-C

19.0 -CH₃

Solvent: DMSO-d₆. The signal for the carbonyl carbon at ~193 ppm will be significantly

enhanced in the ¹³C-labeled compound.

Mass Spectrometry
The electron ionization (EI) mass spectrum of o-tolualdehyde is characterized by a molecular

ion peak (M⁺) at m/z 120. The spectrum for o-tolualdehyde-¹³C₁ will show a molecular ion peak

at m/z 121.

m/z Relative Intensity (%) Assignment

120 86.4 [M]⁺ (for unlabeled)

119 93.3 [M-H]⁺

91 100.0 [C₇H₇]⁺ (tropylium ion)

65 25.4 [C₅H₅]⁺

Usage and Applications
The primary application of o-Tolualdehyde-¹³C₁ is as an internal standard in stable isotope

dilution analysis for the precise quantification of o-tolualdehyde in complex matrices. Stable
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isotope-labeled internal standards are considered the gold standard in quantitative mass

spectrometry as they co-elute with the analyte and experience similar matrix effects, leading to

high accuracy and precision.

This is particularly relevant in fields such as:

Biomonitoring: For the determination of exposure to volatile organic compounds (VOCs) in

biological samples like blood and urine.

Metabolomics: As o-tolualdehyde is an endogenous metabolite, its accurate quantification

can be important in understanding metabolic pathways.

Environmental Analysis: For the quantification of aromatic aldehydes in environmental

samples.

Biological Activity and Signaling Pathways
While o-Tolualdehyde-¹³C₁ is primarily used as an analytical tool, the biological activity of its

unlabeled counterpart and related benzaldehydes is of interest to researchers in drug discovery

and toxicology. o-Tolualdehyde is a naturally occurring compound found in some plants and is

considered an endogenous metabolite. It has been reported to have acaricidal (mite-killing)

properties.

Of significant interest is the activity of benzaldehyde, the parent compound of o-tolualdehyde.

Research has shown that benzaldehyde can suppress multiple signaling pathways that are

often dysregulated in cancer cells. One of the key pathways affected is the PI3K/AKT/mTOR

pathway. Benzaldehyde has been found to inhibit this pathway, which is crucial for cell growth,

proliferation, and survival. The proposed mechanism involves the regulation of 14-3-3ζ-

mediated protein-protein interactions, which in turn affects the phosphorylation status of key

proteins in the PI3K/AKT/mTOR cascade.
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PI3K/AKT/mTOR signaling pathway and inhibition by Benzaldehyde.
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Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of o-

tolualdehyde in a biological matrix (e.g., blood) using o-tolualdehyde-¹³C₁ as an internal

standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas

chromatography-mass spectrometry (GC-MS).

Materials and Reagents
o-Tolualdehyde-¹³C₁ (CAS 138151-99-2) Internal Standard (IS) stock solution (e.g., 1 mg/mL

in methanol)

Unlabeled o-tolualdehyde for calibration standards

Whole blood samples

10-mL headspace vials with screw caps and septa

Solid-phase microextraction (SPME) fiber assembly (e.g., 75-µm

Carboxen®/polydimethylsiloxane (PDMS))

CombiPAL or equivalent autosampler

GC-MS system with a cryo-trap

Purge-and-trap grade methanol

HPLC-grade water

Sample Preparation and Extraction
Aliquoting: Transfer a precise amount of whole blood (e.g., 3 mL) into a 10-mL headspace

vial using a gastight syringe.

Spiking: Add a known amount of the o-tolualdehyde-¹³C₁ internal standard solution to each

sample, calibrator, and quality control sample. The final concentration of the IS should be

chosen to be in the mid-range of the expected analyte concentrations.
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Equilibration: Immediately cap the vials and vortex briefly. Place the vials in the autosampler

tray.

HS-SPME Extraction:

Incubate the vial at a controlled temperature (e.g., 30 °C) with agitation (e.g., 300 rpm) for

a set period to allow for equilibration of the analytes between the sample and the

headspace.

Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 6 minutes) to

allow for adsorption of the volatile compounds.

GC-MS Analysis
Desorption: The SPME fiber is automatically retracted and inserted into the heated GC inlet

(e.g., 200 °C) for thermal desorption of the analytes onto the GC column.

Cryo-focusing: Use a liquid nitrogen-cooled cryo-trap at the head of the GC column to focus

the analytes into a narrow band before the temperature program starts.

Gas Chromatography:

Column: Use a capillary column suitable for volatile organic compounds (e.g., VRX, 30 m

x 0.18 mm i.d. x 1.0 µm film).

Carrier Gas: Helium at a constant flow.

Oven Program: A suitable temperature program to separate o-tolualdehyde from other

volatile components.

Mass Spectrometry:

Ionization: Electron Ionization (EI).

Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

Ions to Monitor:
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o-Tolualdehyde (Analyte): m/z 120 (quantifier), 119, 91 (qualifiers)

o-Tolualdehyde-¹³C₁ (IS): m/z 121 (quantifier), 120, 92 (qualifiers)

Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte in the calibration

standards. The concentration of o-tolualdehyde in the unknown samples is then calculated from

this calibration curve.
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Workflow for quantitative analysis using HS-SPME-GC-MS.
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Safety and Handling
Handle o-Tolualdehyde-¹³C₁ with the same precautions as its unlabeled counterpart. It is

intended for laboratory use by trained personnel only.

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause

respiratory irritation.

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face

protection. Avoid breathing vapors. Use only in a well-ventilated area. Wash skin thoroughly

after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling

this compound.

Ordering and Availability
o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) is available from various suppliers of stable isotope-labeled

compounds and analytical standards. It is typically supplied as a neat liquid or in solution with a

certificate of analysis detailing its chemical and isotopic purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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